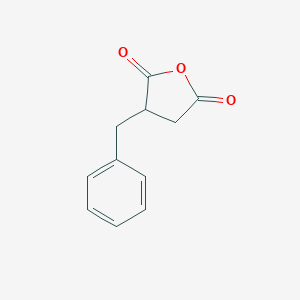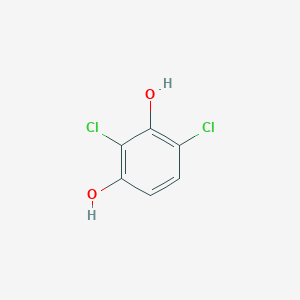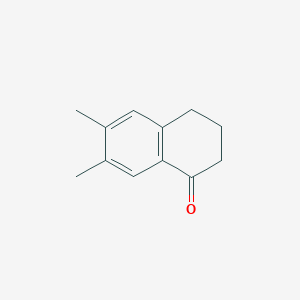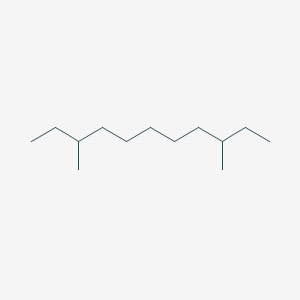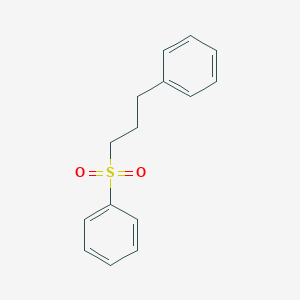
Phenyl 3-phenylpropyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 3-phenylpropyl sulfone, also known as PPS, is a chemical compound that has gained significant attention in the scientific community due to its various applications. It is a sulfone derivative that has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Phenyl 3-phenylpropyl sulfone is not fully understood, but it is believed to act by inhibiting enzymes involved in bacterial and fungal growth. Phenyl 3-phenylpropyl sulfone has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. In cancer treatment, Phenyl 3-phenylpropyl sulfone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Phenyl 3-phenylpropyl sulfone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Phenyl 3-phenylpropyl sulfone has also been shown to reduce bacterial and fungal growth in vitro. Additionally, Phenyl 3-phenylpropyl sulfone has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 3-phenylpropyl sulfone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Phenyl 3-phenylpropyl sulfone is also stable under various conditions and can be stored for extended periods. However, there are some limitations to using Phenyl 3-phenylpropyl sulfone in lab experiments. It is not water-soluble, which can limit its use in aqueous solutions. Additionally, Phenyl 3-phenylpropyl sulfone has been shown to have some cytotoxic effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for Phenyl 3-phenylpropyl sulfone research. One area of interest is the development of new synthesis methods to improve the yield and purity of Phenyl 3-phenylpropyl sulfone. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl 3-phenylpropyl sulfone and its potential applications in cancer treatment. Phenyl 3-phenylpropyl sulfone may also have potential applications in other areas, such as wound healing and drug delivery. Further research is needed to fully explore the potential of Phenyl 3-phenylpropyl sulfone in these areas.
Conclusion:
In conclusion, Phenyl 3-phenylpropyl sulfone is a sulfone derivative that has gained significant attention in the scientific community due to its various applications. It has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. Phenyl 3-phenylpropyl sulfone has several advantages for lab experiments, but there are also some limitations to using it in certain experiments. Further research is needed to fully explore the potential of Phenyl 3-phenylpropyl sulfone in various areas of scientific research.
Métodos De Síntesis
Phenyl 3-phenylpropyl sulfone can be synthesized through different methods, including the reaction of benzene with 3-phenylpropyl chloride and sodium sulfite, or the reaction of benzene with 3-phenylpropyl thiol and sulfuric acid. The synthesis of Phenyl 3-phenylpropyl sulfone can also be achieved through the reaction of benzene with 3-phenylpropyl sulfinic acid and hydrogen peroxide. These methods have been optimized to obtain high yields and purity of Phenyl 3-phenylpropyl sulfone.
Aplicaciones Científicas De Investigación
Phenyl 3-phenylpropyl sulfone has been extensively studied for its various applications in scientific research. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Phenyl 3-phenylpropyl sulfone has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, Phenyl 3-phenylpropyl sulfone has been used as a reagent in organic chemistry and as a solvent in the synthesis of polymers.
Propiedades
Número CAS |
17494-61-0 |
|---|---|
Nombre del producto |
Phenyl 3-phenylpropyl sulfone |
Fórmula molecular |
C15H16O2S |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)propylbenzene |
InChI |
InChI=1S/C15H16O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |
Clave InChI |
CQWZXJPKOFUKCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2 |
Otros números CAS |
17494-61-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



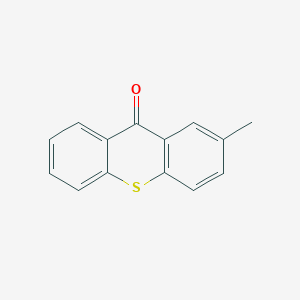
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
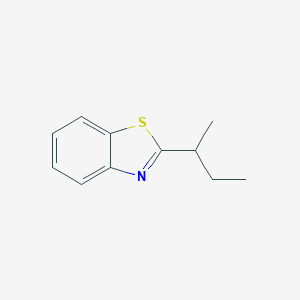
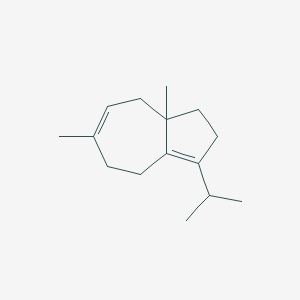
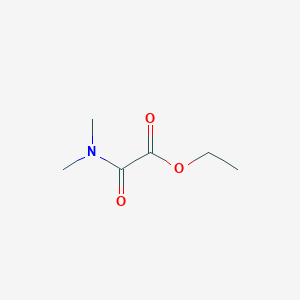
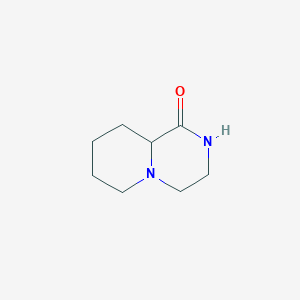
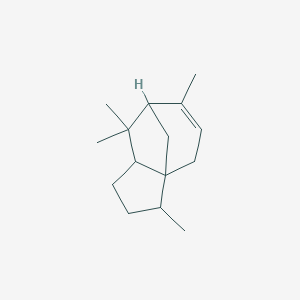
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
